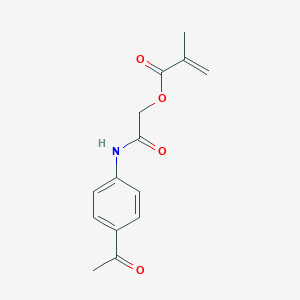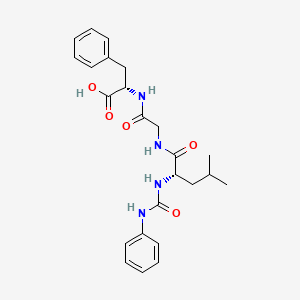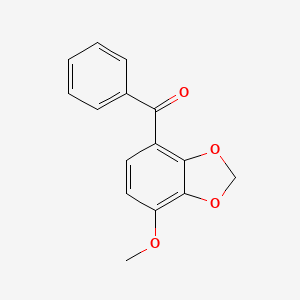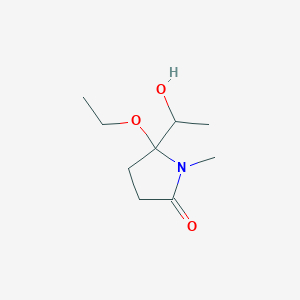
2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- is a complex organic compound with significant importance in various fields of scientific research This compound is known for its unique chemical structure, which includes multiple hydroxyl groups and a benzopyran backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- typically involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method involves the condensation of appropriate phenolic compounds under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pH conditions to ensure the correct formation of the benzopyran ring and the incorporation of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for research and application purposes.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its chemical properties.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and pH adjustments to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted benzopyran derivatives with different functional groups.
科学的研究の応用
2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5-hydroxy-: This compound has a similar structure but with one less hydroxyl group.
2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-: This compound has additional hydroxyl groups at different positions on the benzopyran ring.
Uniqueness
The uniqueness of 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- lies in its specific arrangement of hydroxyl groups and the benzopyran backbone, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
667465-47-6 |
|---|---|
分子式 |
C15H10O7 |
分子量 |
302.23 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromene-3,4-dione |
InChI |
InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,15-19H |
InChIキー |
UMVWYQXKBPJMOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2C(=O)C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)


![1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-](/img/structure/B12528815.png)
![(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine](/img/structure/B12528821.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B12528826.png)

![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)

![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)

![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)

![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)
